molecular formula C21H19ClO5 B14937469 methyl {7-[(3-chlorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate

methyl {7-[(3-chlorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate

Cat. No.: B14937469
M. Wt: 386.8 g/mol
InChI Key: QHOGGSQZGSCDCK-UHFFFAOYSA-N
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Description

Methyl {7-[(3-chlorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate is a synthetic organic compound belonging to the class of coumarins and derivatives. Coumarins are polycyclic aromatic compounds containing a 1-benzopyran moiety with a ketone group at the C2 carbon atom (1-benzopyran-2-one) .

Chemical Reactions Analysis

Methyl {7-[(3-chlorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions and hydrochloric acid for salt formation . Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Methyl {7-[(3-chlorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate has several scientific research applications:

Comparison with Similar Compounds

Methyl {7-[(3-chlorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate is unique due to its specific structure and selective MAO-B inhibitory activity. Similar compounds include:

These similar compounds share structural features with this compound but may differ in their specific biological activities and applications.

Properties

Molecular Formula

C21H19ClO5

Molecular Weight

386.8 g/mol

IUPAC Name

methyl 2-[7-[(3-chlorophenyl)methoxy]-4,8-dimethyl-2-oxochromen-3-yl]acetate

InChI

InChI=1S/C21H19ClO5/c1-12-16-7-8-18(26-11-14-5-4-6-15(22)9-14)13(2)20(16)27-21(24)17(12)10-19(23)25-3/h4-9H,10-11H2,1-3H3

InChI Key

QHOGGSQZGSCDCK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC3=CC(=CC=C3)Cl)CC(=O)OC

Origin of Product

United States

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